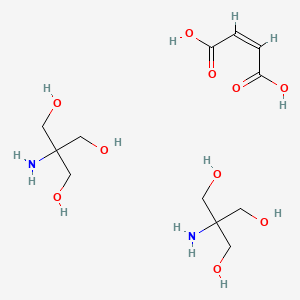
Sarcosineanhydride
Overview
Description
Sarcosineanhydride is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sarcosineanhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sarcosineanhydride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Diagnostic Potential in Prostate Cancer
Sarcosine has been studied for its potential use in diagnosing prostate cancer. For instance, a study utilized GC/MS-based metabolomic approach to investigate the role of urinary sarcosine in prostate cancer diagnosis, though results indicated no significant difference in sarcosine levels between patients with prostate cancer and control groups (Wu et al., 2011). Another research highlighted the use of a solid-phase microextraction–gas chromatography–triple quadrupole mass spectrometry method for quantifying sarcosine in urine, which could assist in early prostate cancer diagnosis (Cavaliere et al., 2011).
2. Role in Schizophrenia Management
Sarcosine has been explored as a treatment option for schizophrenia. Studies have shown it can improve symptoms by enhancing NMDA receptor function (Curtis, 2019). Another study found that adding sarcosine to antipsychotic treatment changed concentrations of neuronal and glial metabolites in the prefrontal cortex, indicating potential benefits for patients with schizophrenia (Strzelecki et al., 2015).
3. Insights into Neurological Disorders
Research has also delved into the effects of sarcosine on oxidative stress and energy metabolism in the cerebral cortex, suggesting its impact on neurological functions. For instance, a study evaluated the effect of sarcosine on oxidative stress parameters in rat cerebral cortex, indicating potential implications for neurological disorders (de Andrade et al., 2017).
4. Cancer Cell Metabolism and Progression
Sarcosine's role in cancer cell metabolism and progression, particularly in prostate cancer, has been a subject of investigation. One study found that sarcosine levels were significantly increased during prostate cancer progression and could be detected non-invasively in urine (Sreekumar et al., 2009). Another study demonstrated that sarcosine stimulates prostate cancer metastatic cells, influencing cell cycle progression (Heger et al., 2016).
properties
IUPAC Name |
[2-(methylamino)acetyl] 2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-7-3-5(9)11-6(10)4-8-2/h7-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAYXCOQADGNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC(=O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sarcosineanhydride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Benzyloxycarbonyl-1-tert-butoxycarbonylamino-5-azaspiro[2.4]heptane](/img/structure/B8112282.png)






![4-[(4-Fluorophenyl)methyl]morpholin-2-amine](/img/structure/B8112361.png)
![rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B8112365.png)
